(3S)-3-Azidooxolane
Description
Properties
IUPAC Name |
(3S)-3-azidooxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFRAHLUYUUOBA-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Azidooxolane typically involves the azidation of a suitable oxolane precursor. One common method is the nucleophilic substitution reaction where a halogenated oxolane is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Azidooxolane can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Reduction: (3S)-3-Aminooxolane.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
(3S)-3-Azidooxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of triazole derivatives.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Azidooxolane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.
Comparison with Similar Compounds
Insufficient Evidence for the Target Compound
None of the provided references (–8) mention "(3S)-3-Azidooxolane" or its synonyms. The chemical-related evidence includes:
- : Focuses on β-D-Glucopyranoside, a carbohydrate derivative unrelated to azidooxolanes.
- : Discusses 3-Methylindole (a heterocyclic aromatic compound).
- : Mentions (3S,4R)-4-aminooxolane-3-carboxylic acid, which shares an oxolane (tetrahydrofuran) backbone but differs in functional groups (amino and carboxylic acid vs. azido).
No data on synthesis, reactivity, or applications of azidooxolanes is available in the evidence.
Lack of Comparative Data
The user requested a comparison with similar compounds , such as other azido-functionalized oxolanes or structurally related heterocycles. However:
- No tables, spectroscopic data, or physicochemical properties for this compound are provided.
- No safety, stability, or biological activity data exists in the evidence for comparison.
Dominance of Irrelevant Evidence
The majority of the provided evidence (1–5) focuses on natural language processing (NLP) models (e.g., BERT, RoBERTa, Transformer), which are unrelated to the chemical compound .
Hypothetical Structural Comparison
While a theoretical comparison could be attempted using structural analogs (e.g., oxolanes with different substituents), the evidence lacks critical information. For example:
- (3S,4R)-4-aminooxolane-3-carboxylic acid () shares the oxolane core but replaces the azido group with an amino-carboxylic acid moiety. Without data on azidooxolanes, a meaningful functional or reactivity comparison cannot be made.
Recommendations for Future Work
To address this gap, the following steps would be required:
Access to specialized chemical databases (e.g., SciFinder, Reaxys) for literature on azidooxolanes.
Experimental data on this compound, including NMR, MS, and X-ray crystallography.
Comparative studies with analogs like (3R)-3-Azidooxolane, azidotetrahydrothiophenes, or azidopyrrolidines.
Biological Activity
(3S)-3-Azidooxolane is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological properties, synthesis, and potential applications, with a focus on its antibacterial, antifungal, and anticancer activities.
Synthesis of this compound
The synthesis of this compound involves several chemical transformations, typically starting from simpler oxolane derivatives. The azido group is introduced through azidation reactions that are often carried out under controlled conditions to ensure high yields and purity.
Antibacterial and Antifungal Properties
Recent studies have indicated that derivatives of azidooxolane exhibit significant antibacterial and antifungal activities. For instance, research has shown that certain azido derivatives possess enhanced activity against various microbial strains. In one study, specific azido compounds demonstrated promising results against Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of Azidooxolane Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Azidooxolane | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including murine L1210 leukemia cells. The compound's mechanism appears to involve interference with DNA synthesis and repair processes, which is a common pathway for many anticancer agents .
Table 2: Anticancer Activity of this compound
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- In Vivo Efficacy Against Leukemia : A study reported that this compound administered to mice bearing L1210 leukemia resulted in significant tumor reduction compared to controls, indicating its potential as an effective chemotherapeutic agent .
- Combination Therapy : Another investigation explored the effects of combining this compound with established chemotherapeutics like 5-fluorouracil. The combination showed synergistic effects, enhancing overall efficacy while reducing side effects associated with higher doses of conventional drugs .
The biological activity of this compound is attributed to its ability to disrupt nucleic acid synthesis and cellular metabolism in target organisms. The azido group may play a crucial role in the compound's reactivity, facilitating interactions with biomolecules such as DNA and proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
